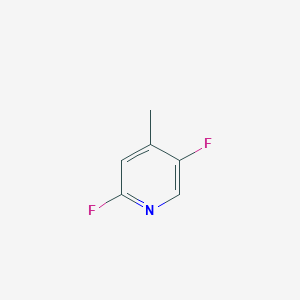

2,5-difluoro-4-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSNCHCWQNVIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Difluoro 4 Methylpyridine and Its Precursors

Strategies for Introducing Fluorine Atoms into Pyridine (B92270) Systems

Incorporating fluorine into the pyridine ring is a critical step and can be achieved through several distinct chemical reactions. The choice of method often depends on the desired regioselectivity and the nature of the starting materials available.

The halogen exchange (Halex) reaction is a cornerstone of industrial aromatic fluorination. acs.org This method involves the substitution of chlorine or bromine atoms on the pyridine ring with fluorine by treatment with a fluoride (B91410) salt. For the synthesis of a 2,5-difluoro-substituted pyridine, a precursor such as 2,5-dichloropyridine (B42133) or 2,5-dibromopyridine (B19318) is typically used.

The reaction is generally performed at high temperatures in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane. The choice of the fluoride source is crucial for the reaction's efficiency. While potassium fluoride (KF) is commonly used, its effectiveness can be enhanced by using spray-dried KF or by the addition of a phase-transfer catalyst. Cesium fluoride (CsF) is more reactive but also more expensive. googleapis.com A patent describes a method for synthesizing 2,5-difluoropyridine (B1303130) by starting with 2,5-dichloropyridine and using anhydrous potassium fluoride as the fluorinating agent. google.com The reactivity of halogens in the pyridine ring towards nucleophilic substitution is position-dependent, with halogens at the 2- and 4-positions being more readily displaced than those at the 3-position.

Table 1: Examples of Halogen Exchange Fluorination in Pyridines Data is illustrative of the general reaction type.

| Starting Material | Fluorinating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-dichloro-5-(trifluoromethyl)pyridine | KF | Sulfolane, 230 °C | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | N/A | googleapis.com |

| 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine | CsF | DMSO, 122-140 °C | 2,3-difluoro-5-(trifluoromethyl)pyridine | 79% | googleapis.com |

| 2,5-dichloropyridine | Anhydrous KF | Solvent and catalyst | 2,5-difluoropyridine | N/A | google.com |

Direct C-H fluorination has emerged as a powerful alternative to traditional methods, offering the potential to install fluorine atoms without the need for pre-functionalized halogenated precursors. researchgate.net These reactions typically employ electrophilic fluorinating agents. One of the most common reagents for this transformation is Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). mdpi.commdpi.com

Research has shown that the direct fluorination of pyridines can be highly regioselective. For instance, a method using silver(II) fluoride (AgF₂) allows for the selective fluorination of the C-H bond adjacent to the nitrogen atom (the 2-position) in a wide range of pyridine derivatives. researchgate.netorgsyn.org The reactions are notably fast, often completing at room temperature within an hour, and are tolerant of various functional groups. researchgate.net Achieving difluorination at specific positions like 2 and 5 would require a substrate with directing groups or specific electronic properties that favor those positions for sequential electrophilic attack.

Table 2: Examples of Direct C-H Fluorination Data is illustrative of the general reaction type.

| Substrate | Fluorinating Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| 2-Phenylpyridine | AgF₂ | MeCN, 23 °C | 2-Fluoro-6-phenylpyridine | High for C-H adjacent to N | orgsyn.org |

| Imidazo[1,2-a]pyridines | Selectfluor | Aqueous solution, DMAP | 3-Fluoroimidazo[1,2-a]pyridines | Regioselective for the 3-position | acs.org |

| 1,2-dihydropyridines | Selectfluor | Acetonitrile, reflux | Fluorinated 3,6-dihydropyridines | N/A | nih.gov |

Construction of the Pyridine Ring from Fluorine-Containing Precursors

Instead of modifying an existing pyridine, an alternative strategy is to construct the heterocyclic ring from acyclic precursors that already contain fluorine atoms. acsgcipr.orgbaranlab.org This approach guarantees the position of the fluorine substituents in the final product.

One such method involves the Rh(III)-catalyzed C–H functionalization to prepare 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This one-step method is straightforward and can be performed on a bench-top in the open air. nih.gov The reaction accommodates a variety of substituents on both the oxime and the alkyne, providing a versatile route to multi-substituted fluorinated pyridines. nih.gov By choosing appropriately substituted starting materials, this methodology could potentially be adapted to synthesize structures like 2,5-difluoro-4-methylpyridine.

Table 3: Pyridine Ring Synthesis from Fluorinated Precursors Data is illustrative of the general reaction type.

| Fluorinated Precursor(s) | Reaction Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| α-fluoro-α,β-unsaturated oximes and alkynes | C-H functionalization / Annulation | Rh(III) catalyst, ethyl acetate | Multi-substituted 3-fluoropyridines | nih.gov |

Methylation Strategies in Pyridine Synthesis

One direct approach is the α-methylation of pyridines. A convenient method utilizes a Raney nickel catalyst with a high-boiling point primary alcohol, such as 1-octanol, which likely generates the methylating agent in situ. researchgate.net A continuous flow setup using Raney nickel and a lower boiling point alcohol has also been developed, offering advantages in safety and reaction time. researchgate.netnih.gov Another patented process describes the methylation of pyridines at the alpha position using an organic compound capable of forming methyl radicals in the presence of a nickel and nickel oxide catalyst. google.com

For methylation at other positions, such as the 3- or 5-position, different strategies are required. A rhodium-catalyzed reaction related to hydrogen borrowing catalysis allows for the C-3/5 methylation of pyridines using methanol (B129727) and formaldehyde. rsc.org This method proceeds through the temporary dearomatisation of the pyridine ring, which activates it for C-C bond formation. rsc.org To achieve the 4-methyl substitution pattern of the target molecule, one would typically start with a precursor that already contains the 4-methyl group, such as 4-methylpyridine (B42270) (γ-picoline), before performing the fluorination steps.

Table 4: Examples of Methylation of Pyridine Derivatives Data is illustrative of the general reaction type.

| Substrate | Methylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Pyridine | 1-Octanol (in situ source) | Raney® nickel, high temperature | 2-Methylpyridine | researchgate.netnih.gov |

| Pyridine | Methanol | Nickel and nickel oxide catalyst, 300-400 °C | α-Picoline | google.com |

| Pyridine derivatives | Methanol, Formaldehyde | Rhodium catalyst | C-3/5 methylated pyridines | rsc.org |

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

Each synthetic approach to this compound offers a unique set of advantages and disadvantages concerning efficiency, selectivity, and practicality.

Halogen Exchange (Halex) Reactions: This is often the most cost-effective route for large-scale synthesis due to the use of relatively inexpensive bulk chemicals like chlorinated pyridines and KF. However, the process requires harsh conditions (high temperatures), which can limit its compatibility with sensitive functional groups. Selectivity is dictated by the starting material; to obtain the 2,5-difluoro product, one must start with a 2,5-dihalo-4-methylpyridine. The efficiency can be high, but over-fluorination or incomplete reaction can complicate purification. googleapis.com

Direct C-H Fluorination: This modern approach is highly attractive due to its atom economy and often mild reaction conditions. researchgate.netorgsyn.org It avoids the need to synthesize halogenated precursors. However, controlling regioselectivity can be a significant challenge, especially for achieving a specific difluorination pattern on a substituted pyridine. The cost and availability of specialized fluorinating reagents like Selectfluor or AgF₂ can also be a consideration for large-scale production.

Reactivity and Reaction Mechanisms of 2,5 Difluoro 4 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being inherently electron-poor, is activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of two highly electronegative fluorine atoms, making 2,5-difluoro-4-methylpyridine a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgbyjus.com The presence of electron-withdrawing groups, like fluorine, facilitates the formation and stabilization of this intermediate, thereby accelerating the reaction. masterorganicchemistry.com

In the context of SNAr reactions, fluorine atoms play a dual role. Firstly, they are powerful activating groups. Due to their high electronegativity, they withdraw electron density from the pyridine ring through the inductive effect. stackexchange.com This electron withdrawal increases the electrophilicity of the carbon atoms to which they are attached (C2 and C5), making them more susceptible to attack by nucleophiles. masterorganicchemistry.com This activation is crucial for the rate-determining step of the SNAr mechanism, which is the initial nucleophilic attack and formation of the Meisenheimer complex. masterorganicchemistry.comstackexchange.com

A study on polyfluoropyridines demonstrated that the activating influence of a fluorine atom on the reaction rate is greatest when it is ortho to the site of attack, followed by meta, and then para. rsc.org This finding underscores the potent activating effect of the fluorine atoms at positions 2 and 5 for nucleophilic substitution reactions.

For this compound, nucleophilic attack can principally occur at either C2 or C5, leading to the substitution of the corresponding fluorine atom. The ultimate regioselectivity depends on a balance of electronic and steric factors.

Electronic Effects : Both C2 and C5 are activated by the attached fluorine. The pyridine nitrogen atom provides additional activation, particularly at the ortho (C2) and para positions, by stabilizing the negative charge in the Meisenheimer intermediate through resonance. The methyl group at C4 is a weak electron-donating group, which slightly reduces the electrophilicity of the adjacent C5 and C3 positions.

Steric Effects : The C2 position is adjacent to the pyridine nitrogen, while the C5 position is flanked by the methyl group at C4 and a hydrogen at C6. Steric hindrance from the methyl group could potentially influence the accessibility of the C5 position for bulky nucleophiles.

In analogous systems like pentafluoropyridine (B1199360), nucleophilic attack is often observed at the C4 position, which is para to the nitrogen. rsc.org However, under different conditions or with different nucleophiles, substitution at the C2 and C6 positions can also occur. rsc.org For 2,4-difluoropyridine, nucleophilic substitution typically happens at the 4-position, but this selectivity can be reversed by introducing a bulky silyl group at the 5-position, which then directs the attack to the 2-position. researchgate.net For this compound, the competition between the C2 and C5 positions would be sensitive to the specific nucleophile and reaction conditions employed.

| Position of Attack | Activating Factors | Deactivating/Hindering Factors | Plausible Product |

|---|---|---|---|

| C2 | -F group, ortho to Pyridine N | None significant | 2-Nu-5-fluoro-4-methylpyridine |

| C5 | -F group | Slight deactivation and steric hindrance from adjacent C4-Methyl group | 5-Nu-2-fluoro-4-methylpyridine |

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) on this compound is exceptionally challenging and generally not a feasible reaction pathway under standard conditions. wikipedia.org The pyridine ring is inherently electron-deficient and is often compared to nitrobenzene in its reactivity towards electrophiles. uci.edu This low reactivity is severely compounded by the presence of two strongly deactivating fluorine substituents.

Typical conditions for nitration (HNO₃/H₂SO₄) and sulfonation (fuming H₂SO₄) involve highly acidic media. libretexts.org Under these conditions, the basic nitrogen atom of the pyridine ring becomes protonated, forming a pyridinium (B92312) ion. This positive charge dramatically increases the electron-withdrawing nature of the ring, making it extremely deactivated towards attack by an electrophile like the nitronium ion (NO₂⁺) or SO₃. uci.edu While the methyl group at C4 is an ortho, para-director and an activating group, its mild effect is completely overwhelmed by the powerful deactivating effects of the two fluorine atoms and the protonated nitrogen. Thus, nitration and sulfonation of this compound are not expected to proceed under normal conditions.

Similar to nitration and sulfonation, halogenation and Friedel-Crafts reactions are highly unlikely. masterorganicchemistry.com These reactions require a Lewis acid catalyst (e.g., AlCl₃, FeBr₃), which would readily coordinate to the lone pair of electrons on the pyridine nitrogen. uci.edu This coordination forms a complex that is even more deactivated than the protonated pyridinium ion, effectively shutting down any possibility of electrophilic attack on the ring carbons. nih.govchemrxiv.org Consequently, Friedel-Crafts acylation and alkylation reactions are not viable methods for functionalizing the this compound ring.

| Reaction Type | Ring Activating/Deactivating Factors | Outcome |

|---|---|---|

| Nitration/Sulfonation | Deactivating: Pyridine N (protonated), 2x -F. Activating: 1x -CH₃. | Extremely unlikely to occur. |

| Halogenation | Deactivating: Pyridine N (complexed with Lewis Acid), 2x -F. Activating: 1x -CH₃. | Extremely unlikely to occur. |

| Friedel-Crafts | Deactivating: Pyridine N (complexed with Lewis Acid), 2x -F. Activating: 1x -CH₃. | Extremely unlikely to occur. |

Metalation Reactions and Organometallic Intermediates

In contrast to the difficulty of SEAr, the functionalization of this compound can be achieved through metalation, typically using strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). fishersci.com This process involves the deprotonation of a ring C-H bond to form a highly reactive organolithium intermediate, which can then be quenched with various electrophiles. wikipedia.orgnih.gov

The regioselectivity of the deprotonation is directed by the substituents on the ring. The most acidic protons are those adjacent to the electron-withdrawing groups. In this compound, the available positions for deprotonation are C3 and C6.

Deprotonation at C3 : The proton at C3 is positioned between the electron-withdrawing fluorine at C2 and the methyl group at C4.

Deprotonation at C6 : The proton at C6 is adjacent to both the pyridine nitrogen and the fluorine at C5, making it highly acidic and the most probable site for lithiation.

Ortho-Lithiation and Related Organolithium Chemistry

Directed ortho-lithiation, or Directed ortho Metalation (DoM), is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), facilitating deprotonation at the adjacent ortho position. nih.gov For pyridine derivatives, the nitrogen atom itself can act as a weak DMG, but the presence of other substituents significantly influences the regioselectivity of the lithiation. harvard.edu

In the case of this compound, the fluorine atoms exert a strong electron-withdrawing inductive effect, increasing the acidity of the ring protons. Fluorine has been shown to be a potent ortho-directing group in aromatic metalation. researchgate.net The position of lithiation on the this compound ring will be determined by a combination of the directing effects of the pyridine nitrogen, the two fluorine atoms, and the methyl group. Generally, lithiation occurs at the most acidic position, which is influenced by the inductive effects of the electron-withdrawing fluorine atoms and the directing ability of both the fluorine and the pyridine nitrogen. Given the known directing effects in fluorinated pyridines, lithiation is anticipated to occur at the C-3 or C-6 position. The steric hindrance from the adjacent methyl group at C-4 might disfavor lithiation at C-3, potentially favoring the C-6 position. The choice of the organolithium base and reaction conditions, such as temperature and the presence of additives like tetramethylethylenediamine (TMEDA), can also influence the outcome of the reaction. researchgate.net

The resulting organolithium intermediate is a versatile nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the lithiated position. This two-step sequence of directed ortho-lithiation followed by reaction with an electrophile provides a reliable method for the synthesis of specifically substituted this compound derivatives.

Grignard Reagent Interactions

Grignard reagents (RMgX) are strong nucleophiles and bases that can react with halogenated pyridines in several ways, including nucleophilic aromatic substitution, halogen-metal exchange, and transition-metal-catalyzed cross-coupling reactions. researchgate.netmasterorganicchemistry.com The interaction of a Grignard reagent with this compound is expected to be influenced by the electronic properties of the fluorinated pyridine ring.

Due to the electron-deficient nature of the pyridine ring, further enhanced by the two fluorine atoms, direct nucleophilic addition of the Grignard reagent to the pyridine ring is a possibility, especially at the positions activated by the nitrogen and fluorine atoms. However, the high strength of the C-F bond makes direct displacement of fluoride (B91410) by a Grignard reagent challenging without catalytic activation. nih.gov

A more common pathway for the reaction of Grignard reagents with aryl halides is through transition-metal catalysis, particularly with catalysts based on iron, cobalt, nickel, or palladium. researchgate.net These cross-coupling reactions, such as the Kumada coupling, would involve the reaction of the Grignard reagent with this compound in the presence of a suitable catalyst to form a new carbon-carbon bond at the position of one of the fluorine atoms. The relative reactivity of the C-F bonds at the C-2 and C-5 positions would influence the regioselectivity of such a coupling reaction.

Recent studies have also demonstrated that the coupling of bromopyridines with Grignard reagents can be promoted by purple light via a single electron transfer (SET) mechanism, generating a pyridyl radical that then couples with the organic group from the Grignard reagent. organic-chemistry.org While this has been shown for bromopyridines, the possibility of a similar radical-mediated pathway for fluoropyridines under specific conditions cannot be entirely ruled out.

Cross-Coupling Reactions

Suzuki Coupling and Related Palladium-Catalyzed Processes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction is widely used for the synthesis of biaryls and other conjugated systems.

For this compound, a Suzuki coupling would involve the reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The C-F bonds in this compound can serve as the electrophilic partner in this reaction, although C-F bond activation is generally more challenging than that of C-Cl, C-Br, or C-I bonds. However, advancements in catalyst design, particularly the use of electron-rich and bulky phosphine ligands, have enabled the successful Suzuki coupling of fluoroaromatic compounds. scholaris.caresearchgate.net

A powerful strategy that could be applied to this compound is a one-pot procedure involving directed ortho-metalation followed by boronation and subsequent in-situ Suzuki-Miyaura cross-coupling. nih.gov This approach would first generate an organolithium intermediate from this compound, which is then quenched with a trialkyl borate to form a pyridine boronic ester. Without isolation, this intermediate can then be subjected to Suzuki coupling conditions with an appropriate aryl halide to furnish the desired coupled product. This methodology avoids the often-difficult isolation and purification of potentially unstable pyridine boronic acids.

The general conditions for a Suzuki coupling of this compound would likely involve a Pd(0) catalyst, such as Pd(PPh₃)₄ or a catalyst generated in situ from a Pd(II) precursor and a phosphine ligand, a base such as K₂CO₃, Na₂CO₃, or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water.

Table 1: Representative Palladium Catalysts and Ligands for Suzuki Coupling

| Catalyst/Precatalyst | Ligand | Typical Substrates |

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl bromides, iodides |

| Pd(OAc)₂ | SPhos, XPhos, RuPhos | Aryl chlorides, fluorides |

| PdCl₂(dppf) | dppf | Heteroaryl halides |

This table presents general information and not specific data for this compound.

Stille and Heck Coupling Variants

Stille Coupling

The Stille reaction is another versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or triflate. wikipedia.org The reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents.

In the context of this compound, a Stille coupling would involve its reaction with an organostannane, such as an aryltributyltin or vinyltributyltin reagent, in the presence of a palladium catalyst. msu.edu Similar to the Suzuki coupling, the activation of the C-F bond is the key challenge. However, with appropriate catalytic systems, the Stille coupling of fluoroaromatic compounds is feasible. The mechanism involves the standard catalytic cycle of oxidative addition of the C-F bond to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The use of additives, such as Cu(I) salts, can sometimes accelerate the transmetalation step.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes.

A Heck coupling involving this compound would entail its reaction with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst and a base. The reaction would lead to the formation of a substituted vinylpyridine derivative. The regioselectivity of the addition to the alkene and the stereoselectivity of the resulting double bond are important considerations in the Heck reaction. Typically, the reaction favors the formation of the trans isomer. As with other cross-coupling reactions of this compound, the activation of the C-F bond would be the rate-limiting step, requiring optimized catalytic systems.

Nickel-Catalyzed Reductive Coupling

Nickel-catalyzed reductive coupling reactions have emerged as a powerful alternative to traditional cross-coupling methods, particularly for the coupling of two electrophiles in a process known as cross-electrophile coupling. nih.gov These reactions typically employ a stoichiometric reductant, such as zinc or manganese metal, to drive the catalytic cycle.

For this compound, a nickel-catalyzed reductive coupling could be envisioned to couple it with another electrophile, such as an alkyl halide or another aryl halide. nih.gov The mechanism of these reactions often involves the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition to one of the electrophiles. The resulting organonickel intermediate can then undergo a second oxidative addition or a transmetalation-like process with an organometallic species generated in situ from the second electrophile and the reductant, followed by reductive elimination to form the C-C bond. mdpi.com

Significantly, nickel catalysts have shown promise in the activation of otherwise unreactive C-F bonds through defluorinative cross-coupling reactions. acs.org This suggests that a nickel-catalyzed reductive coupling of this compound is a plausible transformation. The reaction conditions would typically involve a nickel catalyst, such as NiCl₂(glyme), a ligand, like a bipyridine or terpyridine derivative, and a metallic reductant. nih.govmdpi.com

Table 2: Potential Nickel-Catalyzed Reductive Coupling Partners for this compound

| Coupling Partner | Product Type |

| Alkyl bromide | 2- or 5-Alkyl-5- or 2-fluoro-4-methylpyridine |

| Aryl chloride | 2- or 5-Aryl-5- or 2-fluoro-4-methylpyridine |

| Another molecule of this compound | Bipyridine derivative |

This table is illustrative of potential reactions and not based on specific experimental results for this compound.

Radical Reactions and Their Pathways

Radical reactions offer unique pathways for the functionalization of aromatic and heteroaromatic compounds, often with complementary reactivity to ionic reactions. acs.org For this compound, radical reactions could be initiated at the pyridine ring or at the methyl substituent.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. mdpi.com In the presence of a suitable photocatalyst, this compound could potentially undergo single electron transfer (SET) to form a radical anion, which could then fragment to lose a fluoride ion and generate a pyridyl radical. This pyridyl radical could then be trapped by a variety of radical acceptors to form new C-C or C-heteroatom bonds.

Alternatively, radical reactions can be directed to the methyl group. Hydrogen atom transfer (HAT) from the methyl group of this compound, potentially facilitated by a photochemically generated radical or a suitable HAT catalyst, would generate a benzylic-type radical. acs.org This radical could then undergo a range of transformations, including addition to alkenes or coupling with other radicals. Furthermore, the presence of the pyridine nitrogen can direct radical fluorination to the ortho C-H bonds of the methyl group under specific photocatalytic conditions. acs.org

The specific pathway of a radical reaction involving this compound would depend on the method of radical generation (e.g., photoredox catalysis, thermal initiators) and the reaction conditions. The electron-withdrawing nature of the fluorinated pyridine ring would influence the stability and reactivity of any radical intermediates formed on the ring. acs.org

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for 2,5-difluoro-4-methylpyridine is expected to provide distinct signals for the aromatic protons and the methyl group. The chemical shifts and coupling patterns are significantly influenced by the electronegative fluorine atoms. The aromatic protons will exhibit complex multiplicity due to both proton-proton and proton-fluorine couplings. The methyl group protons are anticipated to appear as a singlet or a finely split multiplet due to coupling with the fluorine atom at the adjacent carbon.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | 7.0 - 7.5 | d (doublet) or dd (doublet of doublets) | J(H-F), J(H-H) |

| H-6 | 8.0 - 8.5 | d (doublet) or dd (doublet of doublets) | J(H-F), J(H-H) |

| CH₃ | 2.2 - 2.6 | s (singlet) or t (triplet) | J(H-F) |

Note: The data in this table is illustrative and based on general principles and data for analogous compounds. Actual experimental values may vary.

Fluorine (¹⁹F) NMR Applications

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated organic compounds. rsc.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-2 and C-5 positions. The chemical shifts of these fluorine atoms are influenced by their position on the pyridine (B92270) ring and the presence of the methyl group. The difference in their electronic environments leads to different resonance frequencies. Furthermore, fluorine-fluorine and fluorine-proton couplings will result in specific splitting patterns, providing valuable structural information. The chemical shifts for fluorinated aromatic compounds typically appear in a wide range, from -100 to -200 ppm relative to a standard like CFCl₃. rsc.orgcolorado.edu

| Fluorine Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| F-2 | -110 to -140 | d (doublet) or dd (doublet of doublets) | J(F-F), J(F-H) |

| F-5 | -140 to -170 | d (doublet) or dd (doublet of doublets) | J(F-F), J(F-H) |

Note: The data in this table is illustrative and based on general principles and data for analogous compounds. rsc.orgcolorado.edu Actual experimental values may vary.

Carbon (¹³C) NMR Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In this compound, six distinct signals are expected, one for each carbon atom. The chemical shifts are influenced by the nitrogen atom in the pyridine ring and the two fluorine substituents. Carbons directly bonded to fluorine atoms (C-2 and C-5) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will be shifted downfield. The other carbon atoms will also show smaller couplings to the fluorine atoms (²JCF, ³JCF).

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-2 | 150 - 165 | d (doublet) |

| C-3 | 120 - 135 | d (doublet) |

| C-4 | 135 - 150 | t (triplet) |

| C-5 | 145 - 160 | d (doublet) |

| C-6 | 140 - 155 | d (doublet) |

| CH₃ | 15 - 25 | q (quartet) |

Note: The data in this table is illustrative and based on general principles and data for analogous compounds. Actual experimental values may vary.

Multi-dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to fully elucidate the structure of this compound, multi-dimensional NMR techniques are employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the aromatic protons, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton is attached to which carbon in the pyridine ring and the methyl group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity across the fluorine-substituted carbons and the quaternary carbon at position 4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which can be useful in confirming the substitution pattern on the pyridine ring. ipb.pt

While specific 2D NMR data for this compound is not available in the searched literature, the application of these standard techniques would be essential for its complete structural characterization. youtube.com

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyridine ring, the C-F bonds, and the methyl group. The C-F stretching vibrations are typically strong and appear in the fingerprint region of the spectrum. Aromatic C-C and C-N stretching vibrations are also expected, as are C-H stretching and bending modes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Methyl C-H Stretch | 2850 - 3000 | Medium |

| C=C and C=N Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1200 - 1350 | Strong |

| C-H Bending | 800 - 1000 | Medium |

Note: The data in this table is illustrative and based on general principles and data for analogous compounds. ut.ac.irresearchgate.net Actual experimental values may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When applied to this compound, the resulting spectrum displays a series of characteristic bands that serve as a molecular fingerprint. The excitation is typically provided by a near-infrared laser, such as a Nd:YAG laser operating at 1064 nm, which minimizes fluorescence issues common with aromatic compounds. preprints.org

The FT-Raman spectrum is marked by distinct signals corresponding to the vibrations of the substituted pyridine ring and the methyl group. Key vibrational modes include:

C-H Stretching: Vibrations associated with the aromatic C-H bond and the methyl group's C-H bonds typically appear in the 2800–3100 cm⁻¹ region.

Ring Vibrations: The characteristic stretching vibrations of the pyridine ring are observed in the 1400–1600 cm⁻¹ range.

C-F Stretching: The carbon-fluorine stretching vibrations are prominent and typically found in the 1000–1300 cm⁻¹ region. The presence of two fluorine atoms at different positions on the ring can lead to multiple distinct bands.

Ring Breathing Modes: The symmetric "breathing" mode of the pyridine ring, which involves the entire ring expanding and contracting, generates a distinctive and often intense signal at lower wavenumbers, typically below 1000 cm⁻¹.

The precise frequencies and intensities of these bands are sensitive to the substitution pattern, making FT-Raman a valuable tool for structural confirmation.

Table 1: Expected FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (Methyl) | 2800 - 3000 | Asymmetric and symmetric stretching of the CH₃ group. |

| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the pyridine ring. |

| C=C/C=N Stretching | 1400 - 1600 | Stretching vibrations within the aromatic pyridine ring. |

| C-F Stretching | 1000 - 1300 | Stretching of the carbon-fluorine bonds. |

Normal Coordinate Analysis for Vibrational Assignments

While FT-Raman and FT-IR spectroscopy provide a wealth of data on vibrational frequencies, assigning each observed band to a specific molecular motion can be complex, especially for molecules with low symmetry. Normal Coordinate Analysis (NCA) is a computational method used to provide unambiguous vibrational assignments. researchgate.netresearchgate.net

The process involves creating a theoretical model of the molecule's force field, which describes the forces between atoms. This force field is then used to calculate the theoretical vibrational frequencies and normal modes. nih.gov By refining the force constants—values representing the stiffness of chemical bonds and angles—through a least-squares fitting process, the calculated frequencies can be matched to the experimental frequencies obtained from FT-IR and FT-Raman spectra. researchgate.net

For this compound, which belongs to the Cₛ point group symmetry, NCA allows for the calculation of the Potential Energy Distribution (PED). researchgate.net The PED for each normal mode quantifies the contribution of different internal coordinates (such as bond stretching or angle bending) to that specific vibration. This allows researchers to definitively label complex vibrations that involve the coupling of multiple motions, such as C-C stretching mixed with C-H bending, providing a complete and reliable interpretation of the vibrational spectra. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique ideally suited for separating and identifying volatile and thermally stable compounds like this compound. In a GC-MS system, the sample is first vaporized and passed through a long capillary column. labmanager.com The separation of different compounds is based on their boiling points and interactions with the column's stationary phase.

This chromatographic separation is crucial for distinguishing between structural isomers, such as this compound and 3,5-difluoro-4-methylpyridine, which have the same molecular formula (C₆H₅F₂N) and thus the same molecular weight. nih.gov These isomers will exhibit different retention times on the GC column due to subtle differences in their polarity and volatility, allowing for their effective separation before they enter the mass spectrometer. labmanager.comnih.gov

Once separated, the mass spectrometer ionizes the molecules (typically via electron impact) and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, confirming its elemental composition. The spectrum also reveals a characteristic fragmentation pattern that can be used for structural confirmation, although isomers often yield very similar fragmentation patterns, making chromatographic separation the primary means of differentiation. labmanager.comnih.gov

For compounds that may be less volatile or thermally sensitive, Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) offers a powerful alternative. This technique is known for its high sensitivity and applicability to a wide range of molecules, including polar compounds. ddtjournal.com

In this method, the compound is first separated by high-performance liquid chromatography (HPLC). The eluent is then passed through an electrospray ionization (ESI) source, where a fine, charged mist is created. The solvent evaporates, leaving behind protonated molecules [M+H]⁺ or other adducts, which are then guided into the mass analyzer. ddtjournal.comsci-hub.se ESI is a "soft" ionization technique that typically keeps the parent molecule intact, providing a clear determination of its molecular weight.

Tandem mass spectrometry (MS/MS) adds another layer of structural confirmation. The parent ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and these fragments are then analyzed in a second mass analyzer. This process generates a daughter ion spectrum that is highly specific to the molecule's structure, providing definitive evidence for its identification. ddtjournal.commac-mod.com

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. libretexts.org This technique requires the compound to be in a crystalline form. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. nih.gov By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be calculated, from which the precise coordinates of each atom can be determined. libretexts.orgnih.gov

An X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond Lengths: The precise distances between bonded atoms, such as the C-C, C-N, C-F, and C-H bonds. The C-F bond lengths in such aromatic systems are expected to be in the range of 1.32 to 1.35 Å.

Bond Angles: The angles between adjacent bonds, which define the molecule's geometry.

Torsional Angles: These angles describe the rotation around bonds and confirm the planarity of the pyridine ring.

Intermolecular Interactions: The analysis also reveals how molecules are arranged in the crystal lattice and identifies any significant intermolecular forces, such as hydrogen bonds or π-stacking.

This technique provides an unambiguous, static picture of the molecule's conformation in the solid state, serving as the ultimate reference for structural elucidation. libretexts.orgresearchgate.net

Table 2: Anticipated X-ray Crystallographic Parameters for this compound

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Crystal System | To be determined | Describes the symmetry of the unit cell. |

| Space Group | To be determined | Defines the symmetry operations within the crystal. |

| C-F Bond Length | ~1.32 - 1.35 Å | Confirms the carbon-fluorine covalent bonds. |

| Pyridine Ring | Planar | Consistent with the aromatic nature of the ring. |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. For 2,5-difluoro-4-methylpyridine, DFT calculations provide valuable insights into its geometry, reactivity, and spectroscopic behavior.

Geometry Optimization and Electronic Structure Analysis

DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the optimized molecular geometry of this compound. asianresassoc.orgnih.gov These calculations predict bond lengths and angles by finding the minimum energy conformation of the molecule. The presence of two electron-withdrawing fluorine atoms significantly influences the electronic distribution and geometry of the pyridine (B92270) ring. The carbon-fluorine bond lengths are typically in the range of 1.32-1.35 angstroms. The substitution of fluorine atoms alters the bond lengths and angles within the pyridine ring system compared to unsubstituted pyridine.

The electronic structure is further elucidated by analyzing the distribution of electron density. The electronegative fluorine atoms withdraw electron density from the pyridine ring, which can be quantified through methods like Mulliken population analysis. asianresassoc.org This redistribution of electron density impacts the molecule's reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govscholarsresearchlibrary.com For this compound, the MEP map would show regions of negative potential (electron-rich) and positive potential (electron-poor). The nitrogen atom in the pyridine ring is expected to be a region of negative potential, making it susceptible to electrophilic attack. Conversely, the areas around the hydrogen atoms and the carbon atoms bonded to the fluorine atoms would likely exhibit a positive potential, indicating sites for potential nucleophilic interaction. The σ-hole concept, where a region of positive electrostatic potential exists on the extension of a covalent bond to a halogen atom, is also relevant here and can influence intermolecular interactions. acs.orgacs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. niscpr.res.in A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. niscpr.res.in

For fluorinated pyridines, the electron-withdrawing fluorine atoms generally lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. The HOMO-LUMO gap for similar difluoromethylated pyridine derivatives has been calculated to be around 5.395 eV, suggesting moderate reactivity. vulcanchem.com

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Fukui Function Analysis

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. scholarsresearchlibrary.comnih.gov This analysis provides a more quantitative measure of local reactivity compared to MEP maps. By calculating the change in electron density at each atomic site upon the addition or removal of an electron, one can pinpoint the atoms most likely to participate in a chemical reaction. scholarsresearchlibrary.com For this compound, Fukui function analysis would likely identify the nitrogen atom as a primary site for electrophilic attack and specific carbon atoms on the ring as potential sites for nucleophilic attack. niscpr.res.in

Simulation of Spectroscopic Properties (IR, Raman, NMR)

DFT calculations are widely used to simulate various spectroscopic properties, providing a powerful tool for structural elucidation when combined with experimental data. elixirpublishers.com

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison helps in the assignment of vibrational modes to specific functional groups and structural features of the molecule. For fluorinated compounds, the C-F stretching vibrations typically appear as strong bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net These theoretical chemical shifts can be correlated with experimental data to confirm the molecular structure. Discrepancies between computational predictions and experimental results can sometimes be resolved by considering solvent effects in the calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly with DFT, can be instrumental in elucidating reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation barriers. acs.org This allows for a detailed understanding of the reaction pathways and the factors that control selectivity. For instance, in nucleophilic aromatic substitution reactions, computational modeling can help predict which fluorine atom is more susceptible to displacement and rationalize the observed regioselectivity. Similarly, in metal-catalyzed cross-coupling reactions, DFT can model the catalytic cycle, providing insights into the roles of the catalyst, ligands, and substrates.

Intermolecular Interactions and Crystal Packing Studies

Theoretical and computational chemistry provides a powerful lens for understanding the three-dimensional arrangement of molecules in a crystalline solid. For this compound, these studies are crucial in elucidating the subtle yet significant non-covalent interactions that govern its supramolecular assembly. The presence of fluorine atoms and the aromatic pyridine ring creates a unique electronic environment that facilitates a variety of intermolecular forces.

Crystallographic analyses of closely related fluorinated pyridine compounds indicate that the crystal packing is primarily driven by a combination of weak hydrogen bonds, π-π stacking interactions, and van der Waals forces. In the case of this compound, it is predicted that similar interactions will be at play.

Hydrogen Bonding: The fluorine atoms, being highly electronegative, can participate in weak hydrogen bonds with hydrogen atoms from the methyl group or the pyridine ring of neighboring molecules. These C–H···F interactions, although individually weak, collectively contribute to the stability of the crystal lattice. The distances for these types of hydrogen bonds in similar structures typically fall in the range of 2.4 to 2.8 Å.

π-π Stacking: The electron-rich pyridine ring is susceptible to π-π stacking interactions. In the crystal lattice, molecules of this compound are expected to arrange in a parallel or offset fashion, allowing for the favorable overlap of their π-orbitals. The presence of electron-withdrawing fluorine atoms can influence the nature and geometry of these stacking interactions, often leading to offset arrangements that minimize electrostatic repulsion. The centroid-to-centroid distances in such stacked systems are generally observed to be between 3.4 and 3.8 Å.

Van der Waals Forces: Additional stabilization of the crystal structure is achieved through van der Waals forces. These non-specific interactions, arising from temporary fluctuations in electron density, occur between all atoms of adjacent molecules and are significant in ensuring efficient packing in the solid state.

To provide a clearer picture of the expected molecular geometry and potential intermolecular contact distances, the following tables present hypothetical yet representative data based on known values for similar fluorinated pyridine derivatives.

Table 1: Predicted Intramolecular Bond Lengths and Angles

| Parameter | Predicted Value |

| C-F Bond Length | 1.33 - 1.36 Å |

| C-N Bond Length | 1.33 - 1.35 Å |

| C-C (ring) Bond Length | 1.38 - 1.40 Å |

| C-C (methyl) Bond Length | 1.50 - 1.52 Å |

| C-H (methyl) Bond Length | 1.08 - 1.10 Å |

| F-C-C Bond Angle | 118 - 122° |

| C-N-C Bond Angle | 116 - 119° |

| C-C-C Bond Angle | 118 - 121° |

Table 2: Predicted Intermolecular Interaction Parameters

| Interaction Type | Atom 1 | Atom 2 | Predicted Distance |

| Hydrogen Bond | C (methyl) | F | 2.5 - 2.9 Å |

| Hydrogen Bond | C (ring) | F | 2.6 - 3.0 Å |

| π-π Stacking | Ring Centroid | Ring Centroid | 3.4 - 3.8 Å |

It is important to note that these values are predictive and would require confirmation through experimental single-crystal X-ray diffraction analysis of this compound. Such an analysis would provide the definitive atomic coordinates, allowing for the precise calculation of all intermolecular contacts and a complete description of the crystal packing. Computational methods such as Hirshfeld surface analysis could then be employed to visually and quantitatively explore these interactions in greater detail.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific information regarding the applications of This compound in organic synthesis to fully address the requested topics. The existing research primarily focuses on related but structurally distinct compounds, such as 2-fluoro-4-methylpyridine and 2,5-difluoropyridine (B1303130).

Consequently, a detailed article on the role of this compound as a key building block for complex molecules, its use in the synthesis of densely functionalized pyridine derivatives, or its role in enabling novel synthetic pathways cannot be generated at this time with the required scientific accuracy and depth. Further research and publication on this specific compound are needed to provide the necessary data for such an analysis.

Applications As Advanced Materials Precursors

Optoelectronic Materials and Devices

No published research details the application of 2,5-difluoro-4-methylpyridine in the development of optoelectronic materials or devices.

There is no information available on the use of this compound in the active layers of light-emitting electrochemical cells.

The use of this compound as a component in sensitizer dyes for dye-sensitized solar cells has not been reported in the scientific literature.

Photocatalysis and Photoredox Reactions

No studies were found that investigate the role of this compound in photocatalysis or photoredox reactions.

Role in Medicinal and Agrochemical Chemistry As Intermediates/building Blocks

Precursor for Active Pharmaceutical Ingredients (APIs)

Active Pharmaceutical Ingredients (APIs) are the core components of medicinal drugs responsible for their therapeutic effects. pharmanoble.com The synthesis of these complex molecules often involves multiple steps, utilizing smaller, specialized chemical compounds known as intermediates. pharmanoble.comqinmuchem.com Fluorinated pyridines, including structures like 2,5-difluoro-4-methylpyridine, are crucial intermediates in the production of various APIs due to the unique properties conferred by the fluorine atoms.

Fluorinated pyridine (B92270) and quinoline structures are foundational to many antibacterial agents. Fluoroquinolones, a major class of broad-spectrum antibiotics, are characterized by a fluorinated quinolone core structure. mdpi.com The synthesis of these and other novel antibacterial agents often relies on fluorinated building blocks. For instance, the creation of precursors for new fluoroquinolone derivatives can start from compounds like difluorophenyl isothiocyanate. mdpi.com A difluorinated methylpyridine such as this compound can serve as a key starting material or intermediate for creating the complex heterocyclic systems required for antibacterial activity.

Table 1: Examples of Fluorinated Intermediates in API Synthesis

| Intermediate Class | Associated API Class | Therapeutic Application |

|---|---|---|

| Fluorinated Pyridines | Fluoroquinolones | Antibacterial |

| Fluorinated Tetrahydrouridines | Cytidine Deaminase Inhibitors | Anticancer (Pharmacoenhancer) |

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. mdpi.com Fluorine atoms can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. mdpi.comnih.gov The introduction of fluorine is a key element in the design of many modern pharmaceuticals, with an estimated 20% of all pharmaceuticals being fluorinated. mdpi.com

Fluorinated heterocyclic compounds are present in a significant number of drugs approved by the Food and Drug Administration (FDA). mdpi.com Building blocks like this compound provide a scaffold that already contains these beneficial fluorine atoms, allowing medicinal chemists to incorporate them into novel drug designs efficiently. For example, the presence of a fluorine atom on a pyridine ring in the drug Lemborexant is crucial for achieving high receptor binding affinity and a good pharmacological profile. mdpi.com Similarly, the metabolic stability of the cardiovascular drug Vericiguat is increased by the presence of a fluorine atom on its pyrazolopyridine core. mdpi.com

Intermediate in Agrochemical Development

The agrochemical industry relies heavily on synthetic chemistry to produce pesticides, herbicides, and fungicides that protect crops and improve yields. Pyridine-based compounds are particularly important, forming the "chip" of many modern pesticides due to their high efficiency and low toxicity. agropages.com

The introduction of fluorine into these pyridine structures often multiplies the biological activity compared to their non-fluorinated counterparts. agropages.com Methylpyridine derivatives are used to produce fourth-generation agrochemical products, with most advanced intermediates being fluorine-containing pyridine products. agropages.com Compounds such as 2-chloro-5-(trifluoromethyl)pyridine are key intermediates in the synthesis of herbicides like fluazifop. nih.govsemanticscholar.org Given this trend, this compound represents a valuable intermediate for the development of new, highly active agrochemicals.

Table 2: Prominent Trifluoromethylpyridine (TFMP) Agrochemicals

| Agrochemical | CF3 Position | Indication | Key Intermediate |

|---|---|---|---|

| Fluazifop | 5 | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine |

| Fluazinam (B131798) | 5 | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Flonicamid | 4 | Insecticide | 4-Trifluoromethyl-substituted pyridine |

| Picoxystrobin | 6 | Fungicide | 6-Trifluoromethyl-substituted pyridine |

This table showcases examples of agrochemicals derived from trifluoromethylpyridines, a related class of fluorinated pyridines, illustrating the importance of such intermediates. nih.govsemanticscholar.org

Structure-Activity Relationship (SAR) Studies Enabled by Fluorine Incorporation

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org By making systematic modifications to a lead molecule and observing the resulting changes in efficacy, chemists can optimize the compound to create a potent and selective drug. drugdesign.org

The incorporation of fluorine is a powerful tool in SAR studies. nih.gov Due to its small size and high electronegativity, replacing a hydrogen atom with a fluorine atom can drastically alter a molecule's electronic properties, acidity, and conformational preferences without significantly increasing its size. mdpi.com Placing fluorine atoms at different positions on a pyridine ring, as in this compound, allows researchers to probe interactions with biological targets and optimize binding. For example, in the development of EGF-R kinase inhibitors, it was found that substituting the anilino ring with halogen atoms led to very potent compounds by creating favorable interactions within a hydrophobic pocket of the enzyme. drugdesign.org The defined positions of the two fluorine atoms in this compound make it an excellent tool for such precise molecular design and optimization.

Applications in Non-Invasive Diagnostic Tools (e.g., ¹⁹F MRI, ¹⁸F PET Precursors)

Beyond therapeutics, fluorinated compounds are vital for developing non-invasive diagnostic tools. The two key isotopes of fluorine, the stable ¹⁹F and the radioactive ¹⁸F, are used in Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET), respectively. nih.gov

¹⁹F MRI: The natural fluorine isotope, ¹⁹F, has a nuclear spin that makes it detectable by MRI. Since the human body has a negligible background concentration of fluorine, ¹⁹F MRI can be used to track the location and concentration of fluorine-containing contrast agents with high specificity. nih.govnih.gov

¹⁸F PET: The radioisotope ¹⁸F is the most widely used radionuclide for PET imaging due to its ideal half-life (approx. 110 minutes) and low positron emission energy, which results in high-resolution images. nih.gov ¹⁸F is incorporated into tracer molecules, such as [¹⁸F]-fluorodeoxyglucose (FDG), to visualize metabolic processes in the body, which is crucial for diagnosing and monitoring diseases like cancer. nih.gov

Fluorinated heterocyclic compounds like this compound can serve as precursors for the synthesis of these specialized imaging agents. The stable ¹⁹F atoms could be part of a novel MRI contrast agent, while one of the fluorine atoms could potentially be substituted with its radioactive ¹⁸F counterpart to create a PET tracer.

Future Research Directions and Emerging Trends

Sustainable Synthesis Approaches and Green Chemistry Principles

Future research into the synthesis of 2,5-difluoro-4-methylpyridine and related fluorinated pyridines will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency.

Key Research Areas:

Atom Economy and Waste Prevention: Traditional fluorination methods often involve harsh reagents and generate significant waste. Future approaches will focus on maximizing the incorporation of all materials used in the process into the final product. This includes developing catalytic C-H fluorination techniques that directly replace a hydrogen atom with fluorine, thus avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. orgsyn.org

Energy Efficiency: Many current fluorination and pyridine (B92270) synthesis reactions require high temperatures. Research is moving towards methods that can be conducted at ambient temperature and pressure, such as photoredox catalysis, which uses visible light to drive reactions. acs.org Microwave-assisted synthesis is another area of exploration, as it can significantly reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.in

Use of Safer Solvents and Reagents: The development of synthesis routes that use safer, more environmentally benign solvents like water or bio-based solvents is a key goal. Furthermore, replacing hazardous fluorinating agents with safer alternatives is a priority. For example, solid-state reactions or the use of reagents like pyridinium (B92312) poly(hydrogen fluoride) are being explored to minimize risks. ijarsct.co.inacs.org

Biocatalysis: The use of enzymes, such as fluorinases, for selective fluorination represents a frontier in green chemistry. nih.govacsgcipr.org Future research may lead to the discovery or engineering of enzymes capable of directly fluorinating the pyridine ring at specific positions under mild, aqueous conditions, offering a highly sustainable route to compounds like this compound. nih.govacsgcipr.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Designing synthetic routes that minimize byproducts. |

| Atom Economy | Utilizing reactions that incorporate a high percentage of reactants into the final product. |

| Less Hazardous Synthesis | Employing non-toxic reagents and minimizing the generation of hazardous waste. |

| Energy Efficiency | Developing reactions that proceed at lower temperatures and pressures. orgsyn.org |

| Renewable Feedstocks | Investigating starting materials derived from biomass. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. nih.gov |

Exploration of Novel Catalytic Transformations

The functionalization of the this compound core through modern catalytic methods is a rapidly evolving field. These new transformations unlock pathways to a vast array of complex molecules.

Key Research Areas:

C-H Bond Activation/Functionalization: A major trend is the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. Research into transition-metal-catalyzed C-H activation (using metals like rhodium, palladium, or iridium) will enable the attachment of various functional groups directly to the pyridine ring of this compound without prior activation. nih.govnih.govacs.org This allows for more efficient and modular synthesis of derivatives.

Cross-Coupling Reactions: The fluorine atoms in this compound can potentially be displaced via nucleophilic aromatic substitution (SNAr) reactions. Future work will explore using this reactivity in novel cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, expanding the molecular complexity that can be built from this scaffold.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for forging new bonds under exceptionally mild conditions. This technology is being applied to the synthesis of fluorinated pyridines and will likely be used to functionalize the this compound core in novel ways, such as through radical-based transformations. acs.org

Organocatalysis: The use of small organic molecules as catalysts is a growing field that avoids the cost and potential toxicity of metal catalysts. Research into organocatalytic methods to functionalize the pyridine ring or the methyl group of this compound is an emerging area. rsc.org

| Catalytic Method | Potential Transformation of this compound |

| C-H Activation | Direct attachment of aryl, alkyl, or other functional groups to the pyridine ring. acs.org |

| Cross-Coupling | Suzuki, Buchwald-Hartwig, and other couplings to build more complex structures. |

| Photoredox Catalysis | Radical-based alkylation, arylation, or amination under mild conditions. acs.org |

| Organocatalysis | Asymmetric functionalization and metal-free transformations. rsc.org |

Advanced Material Applications and Device Integration

The unique electronic properties imparted by the fluorine atoms make this compound and its derivatives promising candidates for use in advanced materials, particularly in the field of organic electronics.

Key Research Areas:

Organic Light-Emitting Diodes (OLEDs): Fluorinated pyridine derivatives are being investigated for use in OLEDs. They can serve as ligands in thermally activated delayed fluorescence (TADF) emitters or as components of host and hole-transporting materials. nbinno.comrsc.org The fluorine atoms help to tune the energy levels (HOMO/LUMO) of the materials, which can lead to improved efficiency, color purity, and device lifetime. ossila.com Future research will involve synthesizing and integrating novel this compound-based materials into OLED device architectures. acs.org

Organic Photovoltaics (OPVs): In organic solar cells, fluorinated compounds can be used in both donor and acceptor materials to optimize energy level alignment and improve charge separation and transport, ultimately leading to higher power conversion efficiencies. The electron-withdrawing nature of fluorine can be exploited in the design of new acceptor molecules based on the this compound scaffold.

Sensors and Organic Field-Effect Transistors (OFETs): The electronic characteristics of fluorinated pyridines make them suitable for use in chemical sensors and as semiconductors in OFETs. The pyridine nitrogen can act as a binding site for analytes, and the fluorine atoms can modulate the electronic response upon binding.

| Application Area | Role of this compound Derivatives |

| OLEDs | Building blocks for emitters, host materials, and charge-transport layers. nbinno.comrsc.orgossila.com |

| OPVs | Components of electron-acceptor or electron-donor materials for solar cells. |

| Sensors | Active materials in chemical sensors for detecting specific analytes. |

| OFETs | Organic semiconductors in transistors for flexible electronics. |

Design of Next-Generation Fluorinated Bioactive Intermediates

The pyridine scaffold is a cornerstone of medicinal chemistry, and the incorporation of fluorine is a widely used strategy to enhance the pharmacological properties of drug candidates. nbinno.com this compound serves as a valuable building block for the next generation of pharmaceuticals and agrochemicals. uni-muenster.de

Key Research Areas:

Tuning Physicochemical Properties: The two fluorine atoms on the pyridine ring can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. nbinno.com Researchers will continue to exploit these effects, using this compound as a starting point to design drugs with improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and introducing fluorine at positions susceptible to metabolic attack (like oxidation by cytochrome P450 enzymes) can block these pathways, thereby increasing the drug's half-life and bioavailability.

Binding Interactions: Fluorine can participate in unique non-covalent interactions (such as hydrogen bonds and multipolar interactions) with biological targets like enzymes and receptors, leading to enhanced binding affinity and potency. mdpi.com The specific substitution pattern of this compound offers a unique electronic and steric profile for probing these interactions.

Novel Bioactive Scaffolds: This compound is an important intermediate for creating more complex heterocyclic systems. google.com By using the reactivity of the pyridine ring and its substituents, medicinal chemists can build novel molecular architectures to target a wide range of diseases, from cancers to infectious agents. nbinno.com The development of methods for the late-stage functionalization of such molecules is also a key area of interest. nih.govresearchgate.net

| Property | Impact of this compound Scaffold |

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to longer drug action. nbinno.com |

| Lipophilicity | Modulation of a molecule's ability to cross cell membranes. |

| Binding Affinity | Enhanced interaction with biological targets through unique fluorine-protein contacts. mdpi.com |

| pKa Modification | Alteration of the basicity of the pyridine nitrogen, affecting solubility and receptor binding. |

Q & A

Q. What are the optimal synthetic routes for 2,5-difluoro-4-methylpyridine, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound typically involves halogenation and functionalization of pyridine precursors. A two-step approach is recommended:

Fluorination : Use halogen-exchange reactions (e.g., Balz-Schiemann reaction) or direct fluorination agents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at positions 2 and 2.

Methylation : Introduce the methyl group at position 4 via nucleophilic substitution or catalytic coupling (e.g., Kumada coupling with methylmagnesium bromide).

Critical Parameters :

- Temperature control (<0°C for fluorination to avoid side reactions).

- Catalyst selection (e.g., Pd catalysts for coupling reactions).

- Solvent choice (anhydrous conditions for moisture-sensitive reagents).

Characterization via (to confirm fluorine positions) and GC-MS (to assess purity) is essential .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : A combination of spectroscopic methods is required:

- and : Identify proton environments and carbon backbone. The methyl group at position 4 appears as a singlet (~δ 2.3 ppm in ).

- : Resolve fluorine atoms at positions 2 and 5 (distinct chemical shifts due to differing electronic environments).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHFN, MW = 141.11 g/mol).

- IR Spectroscopy : Detect C-F stretches (~1100–1000 cm) and aromatic C-H vibrations.

Cross-referencing with computational data (e.g., InChI key: TZWGGVNQKLQWQD-UHFFFAOYSA-N) ensures accuracy .

Q. How can researchers mitigate hazards when handling this compound in laboratory settings?

- Methodological Answer : While toxicity data for this compound are limited (as noted in Safety Data Sheets for analogous fluoropyridines), standard precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or handling.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes.

Refer to SDS guidelines for structurally similar compounds (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine) for risk assessment .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the pyridine ring, affecting reaction kinetics. To study this:

- Comparative Experiments : Perform Suzuki-Miyaura couplings with varying catalysts (Pd(PPh) vs. Pd(OAc)/ligand systems) and track reaction rates.

- DFT Calculations : Model electron density at reactive sites (e.g., C-3 for meta-directing fluorine effects).

- Contradiction Resolution : If conflicting reactivity data arise (e.g., unexpected activation), analyze steric hindrance from the methyl group or solvent polarity impacts .

Q. What strategies can resolve contradictions in reported biological activities of fluorinated pyridine derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may stem from:

- Assay Variability : Standardize protocols (e.g., MIC testing with consistent bacterial strains).

- Structural Confirmation : Re-evaluate compound purity via HPLC and NMR.

- SAR Studies : Synthesize analogs (e.g., 3,5-difluoro-N-methylpyridin-2-amine hydrochloride) to isolate substituent effects.

Cross-reference with PubChem data (e.g., bioactivity entries for 5-(difluoromethyl)-2,3-difluoropyridine) to identify trends .

Q. How can computational chemistry guide the design of this compound derivatives for targeted enzyme inhibition?

- Methodological Answer : A multi-step computational approach is recommended:

Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., kinases).

MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER).

QSAR Modeling : Corrogate electronic descriptors (HOMO/LUMO, Fukui indices) with inhibitory IC values.

Validate predictions with in vitro enzyme assays (e.g., fluorescence-based kinase activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.